Arecaidine

描述

Arecaidine is a bio-active alkaloid found in areca nuts, which are the seeds of the Areca catechu palm. It is known for its role as a competitive gamma-aminobutyric acid (GABA) reuptake inhibitor . This compound is formed by the hydrolysis of arecoline, another alkaloid present in areca nuts

准备方法

槟榔碱可以通过槟榔素的水解合成。 该反应通常涉及使用石灰(氢氧化钙)将槟榔素水解成槟榔碱 反应条件包括保持碱性环境以促进水解过程

化学反应分析

槟榔碱经历几种类型的化学反应,包括:

氧化: 槟榔碱可以被氧化形成各种氧化产物,尽管关于氧化产物的具体细节有限。

还原: 槟榔碱的还原反应不太常见,但在特定条件下可能会发生还原。

取代: 槟榔碱可以参与取代反应,特别是在强亲核试剂或亲电试剂的存在下。

在这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

Pharmacological Properties

Arecaidine exhibits a range of biological activities that may have therapeutic implications:

- Neurological Effects : this compound is believed to influence cognitive functions and has been studied for its potential benefits in treating neurological disorders such as Alzheimer's disease and schizophrenia. Research indicates that this compound can enhance memory and cognitive performance in animal models, suggesting its role as a cholinergic agent .

- Gastrointestinal Effects : Studies have shown that this compound can stimulate gastrointestinal motility and influence the secretion of gastrointestinal hormones. This property may be beneficial in treating conditions related to digestive health .

- Hormonal Regulation : this compound has been observed to affect hormone levels, particularly testosterone. It stimulates Leydig cells in the testes, leading to increased testosterone production. This mechanism involves the activation of L-type calcium channels and enhancement of steroidogenic acute regulatory protein expression .

Toxicological Concerns

Despite its potential benefits, this compound poses significant health risks:

- Carcinogenicity : this compound has been linked to carcinogenic effects, particularly when used in conjunction with areca nut. In vitro studies have demonstrated that exposure to this compound can lead to DNA damage and increased cell proliferation in oral keratinocytes, raising concerns about its role in oral cancers .

- Genotoxic Effects : Research indicates that this compound may induce genotoxicity, resulting in chromosomal aberrations and DNA strand breaks in various cell types. These effects highlight the need for caution regarding its use .

Case Studies and Research Findings

Several studies have explored the implications of this compound in both clinical and experimental settings:

作用机制

槟榔碱主要通过抑制γ-氨基丁酸(GABA)的再摄取而发挥作用,GABA是中枢神经系统的主要抑制性神经递质 。通过抑制GABA再摄取,槟榔碱提高了突触间隙中GABA的水平,增强了其对神经传递的抑制作用。 该机制涉及槟榔碱与GABA转运蛋白的相互作用,导致GABA能信号通路被调节 .

相似化合物的比较

槟榔碱类似于槟榔中发现的其他生物碱,例如槟榔素、古瓦辛和古瓦可林 。 槟榔碱在其对GABA再摄取的特定抑制作用方面是独一无二的。以下是与类似化合物的比较:

槟榔碱作为GABA再摄取抑制剂的独特作用使其有别于这些相关化合物,使其成为特定研究和治疗应用的宝贵化合物。

生物活性

Arecaidine, an alkaloid derived from the areca nut (Areca catechu), has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

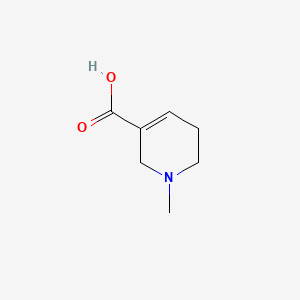

Chemical Structure and Properties

This compound is structurally related to arecoline, possessing a similar pyridine ring but differing in its functional groups. This structural variation influences its biological activity and pharmacokinetics.

Pharmacological Effects

1. Antimicrobial Activity

this compound exhibits notable antimicrobial properties. Research indicates that it can inhibit various bacterial strains, including Bacillus proteus and Candida albicans, with minimum inhibitory concentration (MIC) values around 0.8 mg/mL . The compound's efficacy against pathogens highlights its potential as a natural antimicrobial agent.

2. Anti-inflammatory Activity

this compound has been shown to modulate inflammatory responses. It acts as an agonist for nicotinic acetylcholine receptors, which are involved in the regulation of inflammation. Studies suggest that it can enhance the expression of anti-inflammatory mediators, thereby reducing inflammation in various biological contexts .

3. Neuropharmacological Effects

Research indicates that this compound may influence the central nervous system (CNS). It has been associated with behavioral changes in animal models, including increased stamina and euphoria in zebrafish . Additionally, it appears to impact sleep patterns, potentially reducing sleep duration when combined with substances like ethanol .

The biological activities of this compound can be attributed to several mechanisms:

- Cholinergic Modulation : this compound interacts with cholinergic receptors, influencing neurotransmitter release and neuronal excitability.

- Calcium Channel Activation : Similar to arecoline, this compound may activate L-type calcium channels, which play a crucial role in various cellular processes, including hormone secretion from Leydig cells .

- Regulation of Cytokines : this compound may modulate cytokine levels, contributing to its anti-inflammatory effects and potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the implications of areca nut consumption, which contains both arecoline and this compound:

- A case report documented a patient experiencing brief psychotic disorder linked to increased betel nut consumption. Upon cessation and treatment with antipsychotics, symptoms improved significantly within days . This underscores the need for careful monitoring of areca nut consumption due to its psychoactive properties.

- Another study investigated the effects of arecoline on testosterone secretion in Leydig cells, revealing that both arecoline and its metabolite this compound could enhance testosterone production through specific signaling pathways .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the primary pharmacological targets of Arecaidine, and what experimental methods are used to identify them?

this compound primarily targets the H+-coupled amino acid transporter 1 (PAT1/SLC36A1) and acts as a GABA uptake inhibitor. Key experimental approaches include:

- Competitive inhibition assays : Measuring displacement of radiolabeled substrates (e.g., L-proline) in cell lines expressing PAT1 to determine binding affinity .

- Electrophysiological studies : Using Xenopus oocytes or neuronal cultures to assess GABAergic activity modulation via patch-clamp techniques.

- Receptor binding assays : Screening against GABA receptor subtypes (e.g., GABAA, GABAB) with fluorescent or radioactive ligands.

- High-performance liquid chromatography (HPLC) : Quantifying neurotransmitter levels in synaptic clefts post-treatment to confirm uptake inhibition .

Q. How is this compound synthesized in laboratory settings, and what are the key challenges in its purification?

this compound is synthesized via decarboxylation of arecoline, a natural alkaloid found in betel nuts. Key steps and challenges include:

- Decarboxylation conditions : Optimizing temperature (typically 150–200°C) and reaction time to minimize by-products like pyroglutamic acid.

- Purification : Employing column chromatography (silica gel or reverse-phase) to isolate this compound from unreacted precursors. Challenges include low yield due to hygroscopicity and instability in aqueous solutions .

- Characterization : Using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify structural integrity, as impurities can skew pharmacological assays .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating this compound’s neuroprotective effects in Alzheimer’s disease (AD) models?

Rigorous design requires:

- Model selection : Transgenic mice (e.g., APP/PS1) versus toxin-induced models (e.g., scopolamine-treated rodents), balancing genetic relevance with practical feasibility.

- Behavioral endpoints : Morris water maze for spatial memory and novel object recognition tests to quantify cognitive improvement.

- Biochemical validation : Post-mortem analysis of acetylcholinesterase (AChE) activity, amyloid-β plaque burden (via immunohistochemistry), and tau phosphorylation levels .

- Dosage optimization : Dose-response studies to identify the therapeutic window, avoiding off-target effects at high concentrations.

- Statistical power : Predefining sample sizes (n ≥ 10/group) and using blinded scoring to reduce bias .

Q. How can researchers address discrepancies in this compound’s reported efficacy across in vitro and in vivo studies?

Contradictions often arise from methodological variability. Solutions include:

- Standardized assay conditions : Replicating studies using identical cell lines (e.g., HEK293-PAT1) and buffer compositions to control pH-dependent transport activity .

- Cross-model validation : Comparing results from isolated neurons, brain slices, and whole-animal models to identify context-dependent effects.

- Meta-analysis : Pooling data from multiple studies to assess trends, adjusting for variables like administration route (oral vs. intraperitoneal) and species differences (rat vs. mouse) .

- Mechanistic follow-up : Using knockout models (e.g., PAT1−/− mice) to confirm target specificity and rule off-target interactions .

Q. What analytical frameworks are recommended for evaluating this compound’s cholinergic activity in complex biological matrices?

Advanced methodologies include:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Quantifying this compound and metabolites in plasma or cerebrospinal fluid with high sensitivity (detection limit: ~0.1 ng/mL) .

- Microdialysis : Monitoring real-time neurotransmitter release (e.g., acetylcholine) in specific brain regions (e.g., hippocampus) of freely moving rodents.

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities for PAT1 and GABA transporters, guiding structure-activity relationship (SAR) optimization .

Q. Methodological Guidelines

- Reproducibility : Document synthesis protocols, assay parameters, and statistical codes in supplementary materials per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

- Ethical compliance : Adhere to ARRIVE guidelines for animal studies, including ethics committee approval and humane endpoints .

- Data validation : Use positive/negative controls in all experiments (e.g., gabapentin for GABA uptake inhibition) and report raw data alongside analyzed results .

属性

IUPAC Name |

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-8-4-2-3-6(5-8)7(9)10/h3H,2,4-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJFTXKSFAMXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198139 | |

| Record name | Arecaidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arecaidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

499-04-7 | |

| Record name | Arecaidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arecaidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arecaidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arecaidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARECAIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S8YEV0D4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arecaidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223 - 224 °C | |

| Record name | Arecaidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。